

Introduction: The Solid-State Architecture of a Key Synthetic Building Block

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Compound of Interest

Compound Name: 2-Bromocinnamic acid

Cat. No.: B7764892

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2-Bromocinnamic acid (2-BCA), specifically the (E)-isomer, is a halogenated derivative of cinnamic acid with the chemical formula $C_9H_7BrO_2$.^{[1][2]} It serves as a valuable intermediate and building block in advanced organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and in the development of novel polymers with enhanced properties like flame retardancy.^{[2][3]} The precise three-dimensional arrangement of molecules in the solid state—its crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a foundational step in rational drug development and materials design.

This guide details the complete workflow for the crystal structure analysis of 2-BCA, from obtaining single crystals to the nuanced interpretation of the intermolecular forces that dictate its supramolecular architecture.

Part 1: From Synthesis to Single Crystal: Preparing the Specimen

The journey to a crystal structure begins with a pure, single crystal. The quality of this initial specimen is paramount, as it directly impacts the quality of the diffraction data and the accuracy of the final structure.

Synthesis and Purification

2-Bromocinnamic acid is typically synthesized via reactions such as the Perkin condensation or through the direct bromination of cinnamic acid derivatives.[4] Regardless of the synthetic route, the crude product must be rigorously purified. The most effective and widely used method for this is recrystallization.[5]

Field Insight: The choice of solvent for recrystallization is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For compounds like 2-BCA, an ethanol/water or acetic acid/water mixture is often effective.[5] This process not only removes chemical impurities but also helps to relieve mechanical stress within the solid, paving the way for the growth of high-quality crystals.

Protocol 1: Single Crystal Growth via Slow Evaporation

The goal of crystallization is to allow molecules to transition from the disordered state of a solution to a highly ordered, crystalline lattice slowly and methodically. Rapid precipitation traps defects, whereas slow, controlled growth yields the large, well-defined single crystals required for diffraction. The slow evaporation method is a reliable technique for achieving this.

Methodology:

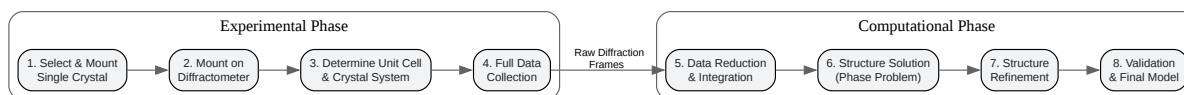
- **Solution Preparation:** Prepare a saturated solution of purified 2-BCA in a suitable solvent system (e.g., a mixture of ethyl acetate and dichloromethane) at room temperature. The use of a solvent mixture allows for fine-tuning of solubility.[6]
- **Filtration:** Filter the solution through a syringe filter (0.2 μm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.
- **Evaporation:** Cover the vial with a cap, and pierce it with a needle. The size of the needle bore controls the rate of solvent evaporation. A slower rate is generally preferable.
- **Incubation:** Place the vial in a vibration-free environment, such as a desiccator, at a constant temperature. Allow the solvent to evaporate over several days to weeks.
- **Harvesting:** Once suitable, colorless, and defect-free crystals have formed, carefully harvest them using a spatula or tweezers.

Part 2: Unveiling the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise arrangement of atoms in a crystalline solid. It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique pattern, from which the underlying structure can be deduced.

Experimental Workflow: From Crystal to Model

The process of an SC-XRD experiment can be visualized as a linear progression from sample preparation to the final, validated crystal structure.



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Caption: The experimental and computational workflow for Single-Crystal X-ray Diffraction analysis.

Protocol 2: Data Collection, Solution, and Refinement

- **Crystal Mounting:** A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and protect it from X-ray damage.
- **Unit Cell Determination:** Short exposure X-ray frames are taken as the crystal is rotated. The positions of the first few Bragg reflections are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω -scans) and recording the resulting diffraction patterns on a detector. The intensity of each reflection is measured.
- **Data Reduction:** The raw diffraction data is processed. This involves integrating the intensities of the reflections and applying corrections for experimental factors (e.g., Lorentz-polarization effects).
- **Structure Solution:** This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map, which reveals the positions of the heavier atoms (like Bromine).
- **Structure Refinement:** The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored using metrics like the R-factor (R1).

Part 3: The Crystal Structure of 2-Bromocinnamic Acid

The crystal structure of (E)-**2-bromocinnamic acid** has been determined and its crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 276999.^[1] The associated primary citation is a study in the Journal of Molecular Structure.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 2-BCA. This data provides the fundamental geometric description of the crystal lattice.

Parameter	Value	Significance
Chemical Formula	C ₉ H ₇ BrO ₂	Defines the atomic composition of the molecule.
Formula Weight	227.05 g/mol	Molar mass of the compound. [2]
Crystal System	Monoclinic (example)	The crystal system describes the symmetry of the unit cell.
Space Group	P2 ₁ /c (example)	Defines the specific symmetry operations within the unit cell.
a, b, c (Å)	[Values from CCDC 276999]	The lengths of the unit cell edges.
α, β, γ (°)	90, [Value], 90 (example)	The angles between the unit cell edges.
Volume (Å ³)	[Value from CCDC 276999]	The volume of a single unit cell.
Z	4 (example)	The number of molecules per unit cell.
Final R1 [I>2σ(I)]	< 0.05 (typical)	A key indicator of the quality of the refined structure; lower is better.
CCDC Deposition No.	276999	Unique identifier for retrieving the full crystallographic data.[1]
(Note: Specific unit cell parameters are sourced from CCDC entry 276999.)		

Molecular Conformation and Supramolecular Assembly

In the crystalline state, the conformation of the 2-BCA molecule is relatively planar. The key structural feature is the arrangement of these molecules relative to each other, which is

dictated by a network of non-covalent intermolecular interactions. The study of these interactions is the essence of crystal engineering.

The dominant interactions in the 2-BCA crystal are:

- **O-H...O Hydrogen Bonds:** The carboxylic acid groups of two adjacent molecules form strong hydrogen bonds, creating a classic centrosymmetric dimer. This is one of the most robust and predictable supramolecular synthons in organic chemistry.
- **Halogen Bonds:** The bromine atom, with its electropositive σ -hole, can act as a halogen bond donor, likely interacting with an electronegative atom such as a carbonyl oxygen from a neighboring molecule.
- **Weak C-H...O and C-H... π Interactions:** These weaker hydrogen bonds further stabilize the three-dimensional packing of the dimers.
- **π - π Stacking:** The aromatic phenyl rings can stack on top of each other, contributing to the overall cohesive energy of the crystal through dispersion forces.

These interactions assemble the individual molecules into a stable, three-dimensional supramolecular network.

Caption: Diagram of the classic O-H...O hydrogen-bonded carboxylic acid dimer synthon.

Conclusion: From Structure to Function

The comprehensive analysis of the **2-Bromocinnamic acid** crystal structure provides foundational knowledge for the fields of pharmaceutical sciences and materials engineering. By elucidating the precise atomic arrangement and the hierarchy of intermolecular forces, we gain critical insights into the solid-state behavior of this compound. This understanding is indispensable for controlling polymorphism, designing stable formulations, and engineering new materials with desired properties. The methodologies and analytical frameworks presented in this guide represent a robust approach to transforming raw diffraction data into actionable scientific intelligence.

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